1-Bromo-4-(difluoromethoxy)benzene

Catalog No.
S755498
CAS No.
5905-69-1
M.F
C7H5BrF2O
M. Wt
223.01 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Bromo-4-(difluoromethoxy)benzene

CAS Number

5905-69-1

Product Name

1-Bromo-4-(difluoromethoxy)benzene

IUPAC Name

1-bromo-4-(difluoromethoxy)benzene

Molecular Formula

C7H5BrF2O

Molecular Weight

223.01 g/mol

InChI

InChI=1S/C7H5BrF2O/c8-5-1-3-6(4-2-5)11-7(9)10/h1-4,7H

InChI Key

ORIYZUFTROJBQJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1OC(F)F)Br

Canonical SMILES

C1=CC(=CC=C1OC(F)F)Br
  • Intermediate in Organic Synthesis

    The presence of a reactive bromine and a difluoromethoxy group makes 1-Bromo-4-(difluoromethoxy)benzene a potential intermediate for the synthesis of more complex molecules. Organic chemists can utilize the bromine group for substitution reactions and the difluoromethoxy group for coupling reactions to create new molecular structures ().

  • Material Science Applications

    Aromatic fluorinated compounds like 1-Bromo-4-(difluoromethoxy)benzene can be useful in material science research due to the unique properties imparted by the fluorine atoms. These properties can include improved thermal stability, electrical conductivity, and water repellency ().

  • Radiopharmaceutical Chemistry

    The radioisotope Br-80 can be used to create a radioactive analogue of 1-Bromo-4-(difluoromethoxy)benzene. Radiolabeled molecules like this can be used in various scientific applications, such as positron emission tomography (PET) for medical imaging ().

  • Origin: This compound is likely a synthetic intermediate, meaning it's not naturally occurring but produced in a lab. Specific details about its origin are not readily available in scientific literature.
  • Significance: Scientific research involving 1-Bromo-4-(difluoromethoxy)benzene is not extensively documented. However, its structure suggests potential uses as a building block for the synthesis of more complex molecules with desired properties.

Molecular Structure Analysis

  • Key features: The molecule consists of a benzene ring (six-membered carbon ring with alternating single and double bonds) with a bromine atom attached at the first position (1-bromo) and a difluoromethoxy group (OCHF2) attached at the fourth position (4-difluoromethoxy).
  • Notable aspects: The presence of the bromine atom makes the molecule a good candidate for further functionalization through various coupling reactions (reactions that form carbon-carbon bonds) []. The difluoromethoxy group can introduce interesting electronic properties, potentially affecting reactivity and interactions with other molecules.

Chemical Reactions Analysis

  • Synthesis: Suzuki-Miyaura coupling or Negishi coupling reactions are common methods to form new carbon-carbon bonds using a bromo-substituted aromatic ring like this one [, ].
C6H5Br + R-X + Pd(0) catalyst -> C6H5-R + PdX2 (Suzuki-Miyaura)C6H5Br + R-ZnX + Pd(0) catalyst -> C6H5-R + PdX2 + ZnX2 (Negishi)where R is an organic group, X is a leaving group (Cl, I), and Pd(0) is a palladium catalyst.
  • Further functionalization: The difluoromethoxy group can potentially be modified through various reactions depending on the desired outcome.

Physical And Chemical Properties Analysis

  • Melting point: Likely in the range of 50-100 °C, typical for brominated aromatic compounds.
  • Boiling point: Expected to be above 200 °C, considering the combined effect of the aromatic ring and the difluoromethoxy group.
  • Solubility: Slightly soluble in organic solvents like dichloromethane, chloroform, or acetone, due to the aromatic ring. Insoluble in water due to the nonpolar nature of the molecule.
  • Stability: The C-Br bond is relatively stable, but the difluoromethoxy group might be susceptible to hydrolysis (reaction with water) under strong acidic or basic conditions.

As mentioned earlier, there's no documented research on the specific mechanism of action of 1-Bromo-4-(difluoromethoxy)benzene. Its potential role lies in its use as a precursor molecule for the synthesis of compounds with various functionalities.

  • Likely irritant to skin and eyes. Standard lab safety protocols for handling organic chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated fume hood.
  • Potential respiratory irritant. Avoid inhalation of vapors.

XLogP3

3.5

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (97.78%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (15.56%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.56%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

4-(Difluoromethoxy)bromobenzene

Dates

Modify: 2023-08-15

Explore Compound Types